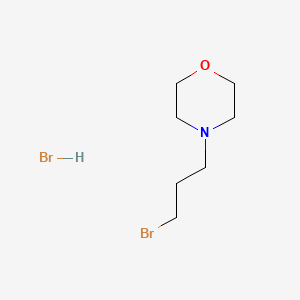4-(3-Bromopropyl)morpholine hydrobromide
CAS No.: 88806-06-8
Cat. No.: VC2386807
Molecular Formula: C7H15Br2NO
Molecular Weight: 289.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88806-06-8 |
|---|---|
| Molecular Formula | C7H15Br2NO |
| Molecular Weight | 289.01 g/mol |
| IUPAC Name | 4-(3-bromopropyl)morpholine;hydrobromide |
| Standard InChI | InChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H |
| Standard InChI Key | BOKDFWMGFIWGSX-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCBr.Br |
| Canonical SMILES | C1COCCN1CCCBr.Br |
Introduction
Chemical Properties and Structure
4-(3-Bromopropyl)morpholine hydrobromide is characterized by its distinctive chemical structure containing a morpholine ring connected to a bromopropyl chain, with an additional hydrobromide counterion. The compound exhibits specific physical and chemical properties that make it valuable for various applications.
Basic Identification and Properties
The compound's identification and basic properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 88806-06-8 |
| Molecular Formula | C₇H₁₅Br₂NO |
| Molecular Weight | 289.0081 g/mol |
| IUPAC Name | 4-(3-bromopropyl)morpholine hydrobromide |
| Physical Form | White to yellow solid |
| Purity (Commercial) | 95% |
| Storage Temperature | +4°C |
| InChI Key | BOKDFWMGFIWGSX-UHFFFAOYSA-N |
The compound is the hydrobromide salt of 4-(3-bromopropyl)morpholine (CAS: 125422-83-5), which has its own distinct properties . The free base form has a molecular weight of 208.096 g/mol and contains only one bromine atom in its structure .
Physical Properties of the Free Base
The parent compound (without the hydrobromide) exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 242.6±25.0 °C at 760 mmHg |
| Flash Point | 100.5±23.2 °C |
| LogP | 0.96 |
| Polar Surface Area | 12.47 Ų |
| Index of Refraction | 1.493 |
These properties indicate that the free base is a relatively high-boiling liquid with moderate lipophilicity . The moderate LogP value (0.96) suggests balanced solubility properties in both polar and non-polar solvents, which is advantageous for various synthetic applications.
Synthetic Methodologies and Reactions
The synthesis and chemical reactivity of 4-(3-Bromopropyl)morpholine hydrobromide are of particular interest to organic chemists and medicinal chemistry researchers. The compound serves as an intermediate in various synthetic pathways.
Key Reactivity
The compound's reactivity is primarily centered on the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity pattern makes 4-(3-Bromopropyl)morpholine hydrobromide particularly valuable in:
-
Nucleophilic substitution reactions (SN2)
-
Transition metal-catalyzed coupling reactions
-
Alkylation of heteroatoms (O, N, S)
-
Functionalization of complex molecules
The morpholine moiety, with its tertiary amine functionality, can also participate in various reactions, including coordination to metals and hydrogen bonding interactions.
Research Applications
4-(3-Bromopropyl)morpholine hydrobromide has found applications across multiple scientific disciplines due to its versatile chemical structure and reactivity profile.
Organic Chemistry and Drug Discovery
In pharmaceutical research, this compound serves as an important building block for constructing more complex molecules with potential therapeutic activity. Researchers incorporate it into target molecules through:
-
Standard organic reactions like nucleophilic substitution
-
Suzuki coupling and related palladium-catalyzed cross-coupling reactions
-
Fragment-based drug design approaches
| Unit Size | Price (USD) | Stock Status | Shipping Time |
|---|---|---|---|
| 0.1g | $15.00 | Variable | 3-5 days |
| 0.25g | $15.00 | Variable | 3-5 days |
| 1g | $54.00 | In stock | 1 day |
| 5g | $269.00 | Variable | 3-5 days |
| 10g | $510.00 | Variable | 3-5 days |
This pricing structure indicates that the compound is moderately expensive, which is typical for specialized chemical intermediates . The availability in various quantities allows researchers to purchase amounts appropriate for their specific needs.
| Hazard Statements | Precautionary Statements |
|---|---|
| H335 - May cause respiratory irritation | P264 - Wash hands thoroughly after handling |
| H315 - Causes skin irritation | P270 - Do not eat, drink or smoke when using this product |
| H319 - Causes serious eye irritation | P301+P312 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |
| H302 - Harmful if swallowed | P330 - Rinse mouth |
| P501 - Dispose of contents/container according to regulations |
The GHS symbol associated with the compound is GHS07, indicating an irritant or harmful substance . Appropriate personal protective equipment should be used when handling this material, including gloves, eye protection, and adequate ventilation.
Related Compounds and Structural Analogs
Several structurally related compounds share similar applications and properties with 4-(3-Bromopropyl)morpholine hydrobromide. These analogs feature different heterocyclic systems but maintain the reactive bromopropyl chain.
Notable examples include:
-
1-(3-Bromopropyl)piperidine Hydrobromide (CAS: 58689-34-2)
-
1-(3-Bromopropyl)-4-methylpiperazine Dihydrobromide (CAS: 5845-29-4)
These compounds offer alternative heterocyclic scaffolds (piperidine and piperazine) while preserving the reactive bromopropyl functionality. This structural diversity allows chemists to select the most appropriate analog for specific applications based on factors such as basicity, lipophilicity, or steric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume